![molecular formula C14H15ClN2O B1326779 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1142214-24-1](/img/structure/B1326779.png)

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

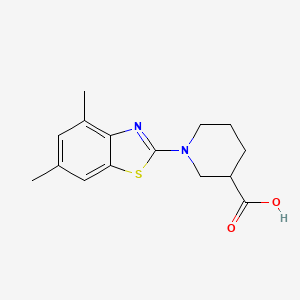

The compound “2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a derivative of indole . Indole and its derivatives are crucial in medicinal chemistry due to their physiological action .

Synthesis Analysis

Indole and its derivatives can be produced by a variety of techniques . The synthesis of indole derivatives has been gaining a lot of interest due to their biological properties and their potential to be the target .Molecular Structure Analysis

The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives exhibit a variety of pharmacological actions . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Physical And Chemical Properties Analysis

The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .科学的研究の応用

Pharmacological Properties

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including structures similar to 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have shown a broad spectrum of pharmacological activities. Specifically, they possess antihistamine, neuroleptic, antiarrhythmic, and antioxidant properties. Some compounds in this group are already in use as medicinal preparations, notably as antihistamine and neuroleptic drugs. Recent studies also highlighted pronounced neuroprotector properties and calcium-antagonist behavior in some derivatives, suggesting potential for broader therapeutic applications (Ivanov, Afanas'ev, & Bachurin, 2001).

Receptor Activity

A variety of 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, closely related to the compound , have been synthesized and studied for their activity on therapeutic targets like GPC-receptors, ion channels, and neurotransmitter transporters. One particular compound demonstrated high antagonistic activity against adrenergic α1A, α1B, α1D, α2A receptors, and serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. These findings suggest significant potential for therapeutic use in regulating receptor activities (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural characterization of derivatives similar to 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The synthesis methods have been refined to improve yields and simplify procedures. Moreover, crystal and molecular structures of these compounds have been examined through methods like single-crystal X-ray diffraction, providing deeper insights into their chemical properties and potential for further modification (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).

Anticancer Activity

Compounds structurally related to 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been explored for their anticancer properties. Novel derivatives designed with specific substituents have shown promising antiproliferative activity against various cancer cell lines. Molecular docking studies and in vitro assays have revealed that these compounds can inhibit cancer cell proliferation, indicating potential as anticancer agents (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).

Antioxidant Properties

Derivatives of 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been evaluated for their antioxidant properties. Specific compounds synthesized through the Maillard reaction using food flavours have shown moderate antioxidant activities and pose as potential natural antioxidants for various applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

作用機序

Target of Action

The primary target of 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as PDI inhibitor 16F16, is Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein structure and function .

Mode of Action

The compound interacts with PDI, inhibiting its function . This inhibition prevents the correct formation of disulfide bonds in proteins, leading to the accumulation of misfolded proteins . Misfolded proteins can trigger a cellular stress response, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of PDI affects multiple biochemical pathways. One significant pathway is the Unfolded Protein Response (UPR) . The UPR is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress . The UPR aims to restore normal cell function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Result of Action

The result of PDI inhibition by this compound is the induction of apoptosis in cells due to the accumulation of misfolded proteins . This has been observed in cells expressing mutant huntingtin protein, where the compound suppressed apoptosis . It also protected rat neurons from cell death triggered by Aβ peptide .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-9-2-3-12-10(6-9)11-8-17(14(18)7-15)5-4-13(11)16-12/h2-3,6,16H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMOQCHEQIBRIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)